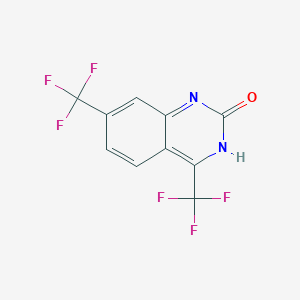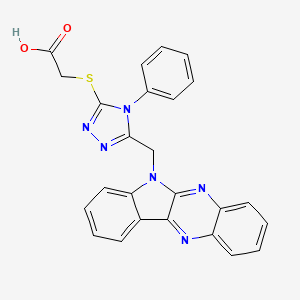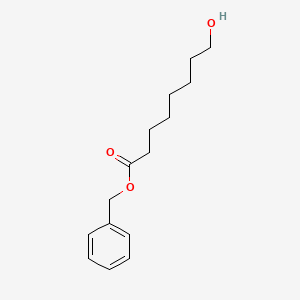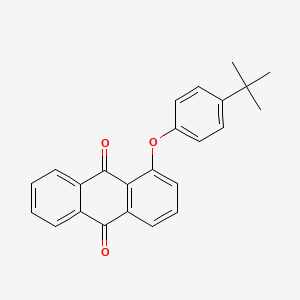
5-Chloro-4-fluoro-1-(triisopropylsilyl)-1H-indole-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-4-fluoro-1-(triisopropylsilyl)-1H-indole-6-carboxylic acid is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by the presence of chloro, fluoro, and triisopropylsilyl groups, which impart unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-fluoro-1-(triisopropylsilyl)-1H-indole-6-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis or other methods involving cyclization reactions.
Introduction of the Chloro and Fluoro Groups: Halogenation reactions are used to introduce the chloro and fluoro substituents. These reactions often require specific reagents such as N-chlorosuccinimide (NCS) and Selectfluor.
Triisopropylsilylation: The triisopropylsilyl group is introduced using triisopropylsilyl chloride (TIPS-Cl) in the presence of a base like imidazole.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide under high pressure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-4-fluoro-1-(triisopropylsilyl)-1H-indole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Amines, thiols, sodium hydride (NaH)
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with new functional groups.
Aplicaciones Científicas De Investigación
5-Chloro-4-fluoro-1-(triisopropylsilyl)-1H-indole-6-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Chloro-4-fluoro-1-(triisopropylsilyl)-1H-indole-6-carboxylic acid involves its interaction with specific molecular targets. The chloro and fluoro groups can enhance binding affinity to certain enzymes or receptors, while the triisopropylsilyl group can influence the compound’s solubility and stability. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Chloro-4-fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
- 5-Chloro-4-fluoro-1-(triisopropylsilanyl)-7-azaindole
Uniqueness
5-Chloro-4-fluoro-1-(triisopropylsilyl)-1H-indole-6-carboxylic acid is unique due to its specific combination of functional groups, which impart distinct chemical properties and reactivity. The presence of the triisopropylsilyl group, in particular, can enhance the compound’s stability and solubility, making it a valuable building block in synthetic chemistry.
Propiedades
Fórmula molecular |
C18H25ClFNO2Si |
|---|---|
Peso molecular |
369.9 g/mol |
Nombre IUPAC |
5-chloro-4-fluoro-1-tri(propan-2-yl)silylindole-6-carboxylic acid |
InChI |
InChI=1S/C18H25ClFNO2Si/c1-10(2)24(11(3)4,12(5)6)21-8-7-13-15(21)9-14(18(22)23)16(19)17(13)20/h7-12H,1-6H3,(H,22,23) |
Clave InChI |
RHONUBFAKCGZSQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C1C=C(C(=C2F)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(Z)-N-[(E,2R)-2-hydroxyheptadec-3-enyl]tetracos-15-enamide](/img/structure/B13128214.png)







